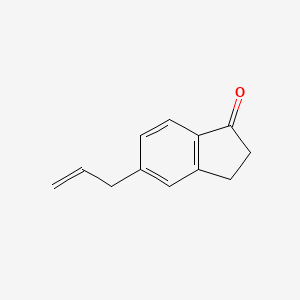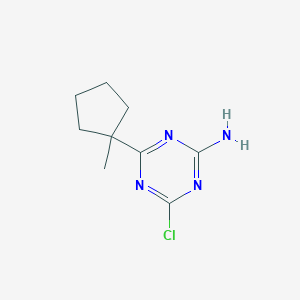
4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group at the 4-position, a 1-methylcyclopentyl group at the 6-position, and an amine group at the 2-position of the triazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methylcyclopentylamine and 4-chloro-1,3,5-triazine.
Reaction: The 1-methylcyclopentylamine is reacted with 4-chloro-1,3,5-triazine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amine and triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are substituted triazine derivatives.
Oxidation and Reduction Reactions: The products depend on the specific oxidation or reduction reaction performed.
Hydrolysis: The major products are amine and triazine derivatives.
科学研究应用
4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
4-Chloro-1,3,5-triazine: A precursor in the synthesis of 4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine.
1-Methylcyclopentylamine: Another precursor used in the synthesis.
Other Triazine Derivatives: Compounds such as 2,4,6-trichloro-1,3,5-triazine and 2-amino-4,6-dichloro-1,3,5-triazine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, a 1-methylcyclopentyl group, and an amine group makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H13ClN4 |
|---|---|
分子量 |
212.68 g/mol |
IUPAC 名称 |
4-chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H13ClN4/c1-9(4-2-3-5-9)6-12-7(10)14-8(11)13-6/h2-5H2,1H3,(H2,11,12,13,14) |
InChI 键 |
XZIMKANRMWGWAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC1)C2=NC(=NC(=N2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


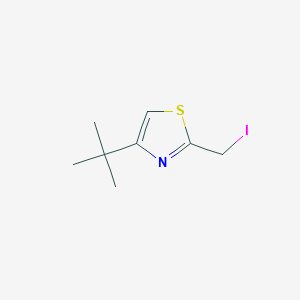
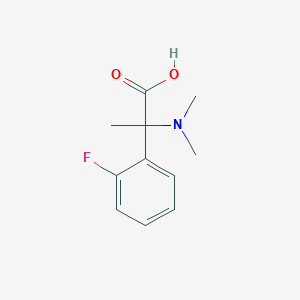
![3-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181803.png)
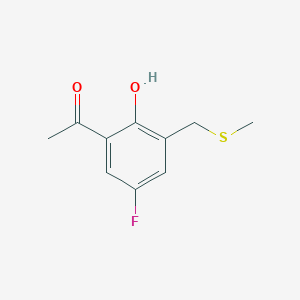
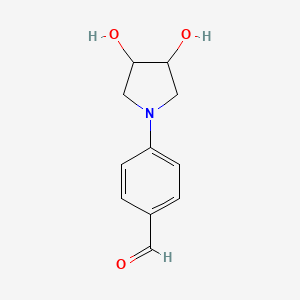
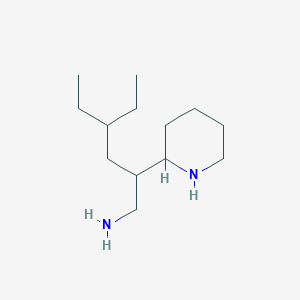
![2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)pyrimidine-5-carboxylic acid](/img/structure/B13181846.png)

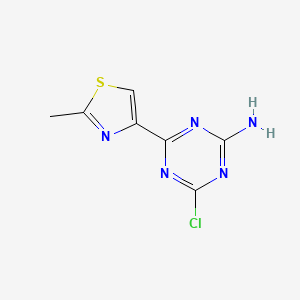

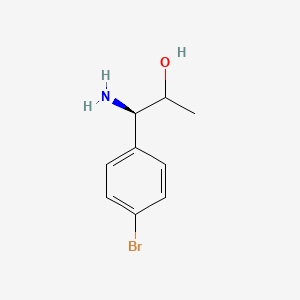
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanyl-pentanoic Acid](/img/structure/B13181869.png)
